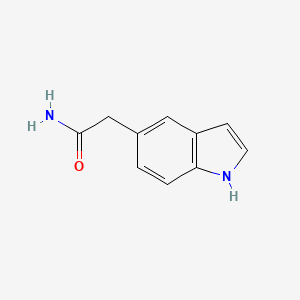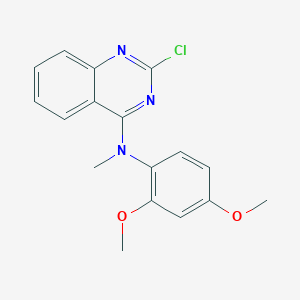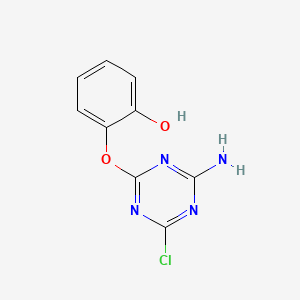![molecular formula C18H28N2O8 B8734297 2,3-dihydroxybutanedioic acid;[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate](/img/structure/B8734297.png)
2,3-dihydroxybutanedioic acid;[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dihydroxybutanedioic acid;[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate is a cholinesterase inhibitor used primarily for the treatment of mild to moderate dementia associated with Alzheimer’s disease and Parkinson’s disease . It enhances cognitive function by inhibiting the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning . This compound is available in various forms, including oral capsules, oral solutions, and transdermal patches .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rivastigmine tartrate involves several steps, starting with the preparation of the intermediate compound [1-(3-benzyloxy-phenyl)-ethyl]-dimethylamine . This intermediate is then used to prepare 3-(1-(dimethylamino)ethyl)phenol, which is subsequently converted to rivastigmine tartrate . The reaction conditions typically involve the use of solvents like methylene dichloride and ethanol, along with reagents such as sodium hydroxide and anhydrous magnesium sulfate .
Industrial Production Methods
Industrial production of rivastigmine tartrate often employs a wet granulation process to ensure the stability and bioavailability of the final product . This method involves the use of solubilizers like sodium lauryl sulfate and binders such as povidone K30 to create a powder with good fluidity, suitable for capsule filling .
Análisis De Reacciones Químicas
Types of Reactions
2,3-dihydroxybutanedioic acid;[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate undergoes various chemical reactions, including hydrolysis and oxidation . The compound is a reversible inhibitor of cholinesterase, meaning it can bind to and inactivate the enzyme temporarily .
Common Reagents and Conditions
Common reagents used in the reactions involving rivastigmine tartrate include acids and bases for hydrolysis, and oxidizing agents for oxidation reactions . The conditions often involve moderate temperatures and neutral pH levels to maintain the stability of the compound .
Major Products Formed
The primary product formed from the hydrolysis of rivastigmine tartrate is its free base form, which can then be further processed into various pharmaceutical formulations .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, rivastigmine tartrate is used as a model compound for studying cholinesterase inhibition and its effects on neurotransmitter levels .
Biology
In biological research, rivastigmine tartrate is employed to investigate the mechanisms of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Medicine
Medically, rivastigmine tartrate is used to manage symptoms of dementia, improving cognitive function and quality of life for patients . It is also being explored for its potential benefits in treating other neurological conditions .
Industry
In the pharmaceutical industry, rivastigmine tartrate is a key ingredient in various drug formulations aimed at treating dementia . Its effectiveness and relatively low side-effect profile make it a valuable compound for ongoing research and development .
Mecanismo De Acción
2,3-dihydroxybutanedioic acid;[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate exerts its effects by inhibiting both acetylcholinesterase and butyrylcholinesterase, enzymes responsible for the breakdown of acetylcholine . By preventing the hydrolysis of acetylcholine, rivastigmine tartrate increases its concentration at cholinergic synapses, thereby enhancing cholinergic function . This mechanism is particularly beneficial in conditions like Alzheimer’s disease, where acetylcholine levels are significantly reduced .
Comparación Con Compuestos Similares
Similar Compounds
Donepezil: Another cholinesterase inhibitor used for Alzheimer’s disease.
Galantamine: This compound also inhibits acetylcholinesterase but has additional nicotinic receptor modulating properties.
Uniqueness
2,3-dihydroxybutanedioic acid;[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate is unique in its dual inhibition of both acetylcholinesterase and butyrylcholinesterase, which may provide added benefits in treating dementia symptoms . This dual action is not observed in other similar compounds like donepezil and galantamine, making rivastigmine tartrate a versatile option for managing cognitive decline .
Propiedades
Fórmula molecular |
C18H28N2O8 |
|---|---|
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
2,3-dihydroxybutanedioic acid;[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate |
InChI |
InChI=1S/C14H22N2O2.C4H6O6/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;5-1(3(7)8)2(6)4(9)10/h7-11H,6H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;/m0./s1 |
Clave InChI |
GWHQHAUAXRMMOT-MERQFXBCSA-N |
SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O |
SMILES isomérico |
CCN(C)C(=O)OC1=CC=CC(=C1)[C@H](C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Cyano-N-[2-(4-fluorophenyl)-ethyl]-acetamide](/img/structure/B8734249.png)
![7-(2-Chloroacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B8734265.png)





![4-Chloro-N-[4-(methylthio)phenyl]benzamide](/img/structure/B8734320.png)
